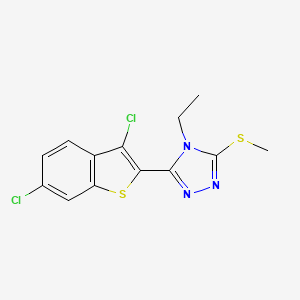![molecular formula C17H17BrN6O2 B5521074 3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)
3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to the one , involves various methods that yield tricyclic structures and hydrazones through diazotization and coupling with active methylene reagents or condensation reactions with hydrazines. For instance, Deeb et al. (2004) describe a general method for preparing substituted pyridazinopyrazolotriazines through such processes, highlighting the versatility of synthesis techniques in generating complex heterocyclic compounds [Deeb, El-Mariah, & Hosny, 2004].
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, with variations in substituents affecting the overall properties of the compound. Abdelhamid et al. (2016) have synthesized compounds featuring azolo and pyrazole structures, illustrating the compound's molecular diversity and potential for modification [Abdelhamid, Fahmi, & Baaiu, 2016].
Chemical Reactions and Properties
Chemical reactions involving pyridazine derivatives are varied, including cyclocondensation, nucleophilic substitution, and oxidation-dehydration. For example, Meurer et al. (1992) discuss the synthesis of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, indicating the compound's reactivity and potential for generating diverse chemical structures [Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992].
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research has demonstrated the synthesis and evaluation of similar compounds for their hypoglycemic activity, revealing their potential in lowering blood glucose levels in insulin-resistant hyperglycemic mice. Modifications to the core structure of these compounds have shown variations in binding to adrenergic receptors, highlighting their therapeutic potential in diabetes management (Meurer et al., 1992).
- Another study focused on the synthesis of new heterocyclic compounds, including azolo[3,4‐d]pyridiazines and azolo[5,1‐c]triazines, derived from appropriate precursors. These compounds were characterized by elemental analyses and spectral data, contributing to the development of novel chemical entities with potential application in various fields of medicinal chemistry (Abdelhamid et al., 2016).
Antimicrobial and Antiviral Activities
- The exploration of compounds derived from mangrove-derived actinomycete Jishengella endophytica 161111, including new alkaloids with structural similarities, showed activity against influenza A virus subtype H1N1. This indicates the potential of such compounds in developing new antiviral drugs (Wang et al., 2014).
- A different study synthesized a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, suggesting the possibility of investigating their pharmacological activities in future studies. These findings contribute to the ongoing search for new bioactive molecules (El‐dean et al., 2018).
Antiproliferative Agents
- The utility of certain coumarin derivatives for the synthesis of new heterocycles with potential antiproliferative activity has been investigated. This research has led to the identification of compounds with promising activity against liver carcinoma, further highlighting the therapeutic potential of such chemical structures (Gomha et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-12-6-7-24(21-12)16-5-4-15(19-20-16)22-8-10-23(11-9-22)17(25)13-2-3-14(18)26-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRZQFMUEJBSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)
![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)


![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)
![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)